molecular formula C14H11FN4O4 B8308380 ethyl 1-amino-5-cyano-4-(3-fluoro-4-nitrophenyl)-1H-pyrrole-3-carboxylate

ethyl 1-amino-5-cyano-4-(3-fluoro-4-nitrophenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B8308380
M. Wt: 318.26 g/mol
InChI Key: PYCQAKCZXYCIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-amino-5-cyano-4-(3-fluoro-4-nitrophenyl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C14H11FN4O4 and its molecular weight is 318.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11FN4O4

Molecular Weight

318.26 g/mol

IUPAC Name

ethyl 1-amino-5-cyano-4-(3-fluoro-4-nitrophenyl)pyrrole-3-carboxylate

InChI

InChI=1S/C14H11FN4O4/c1-2-23-14(20)9-7-18(17)12(6-16)13(9)8-3-4-11(19(21)22)10(15)5-8/h3-5,7H,2,17H2,1H3

InChI Key

PYCQAKCZXYCIMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C(=C1C2=CC(=C(C=C2)[N+](=O)[O-])F)C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-cyano-4-(3-fluoro-4-nitrophenyl)-1H pyrrole-3-carboxylate (31.9 g, 105.2 mmol) in DMF (1.5 L) was slowly added NaH (34.54 g, 136.7 mmol). After the evolution of gas had ceased (aminooxy)(diphenyl)phosphine oxide (34.4 g, 147.3 mmol) was added in one portion. Upon addition of (aminooxy)(diphenyl)phosphine oxide the reaction mixture solidified. The reaction mixture was heated to 80° C. during which time the solids broke up and mixture stirred freely. The reaction was heated for 3 h, then cooled and the DMF was removed under reduced pressure. The remaining slurry was dissolved in EtOAc (500 mL) and filtered to remove a majority of the phosphinic acid. The filter cake was washed with EtOAc and the organics were concentrated in vacuo. The product was purified by crystallization from hot ACN to provide a tan solid (24.0 g, 75.31 mmol) in 71% yield. 1H-NMR (DMSO-d6) δ 8.21 (app t, J=8.4 Hz, 1H), 7.73 (s, 1H), 7.71 (dd, J=12.4, 2.0 Hz, 1H), 7.48 (m, 1H), 6.72 (s, 2H), 4.11 (q, J=7.2 Hz, 2H), 1.14 (t, J=7.2 Hz, 3H).
Quantity
31.9 g
Type
reactant
Reaction Step One
Name
Quantity
34.54 g
Type
reactant
Reaction Step Two
Quantity
34.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.5 L
Type
solvent
Reaction Step Five
Name
Yield
71%

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